

In-Depth Technical Guide: (1-((Methylamino)methyl)cyclobutyl)methanol (CAS 180205-31-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	(1-
Compound Name:	((Methylamino)methyl)cyclobutyl) methanol
Cat. No.:	B067991

[Get Quote](#)

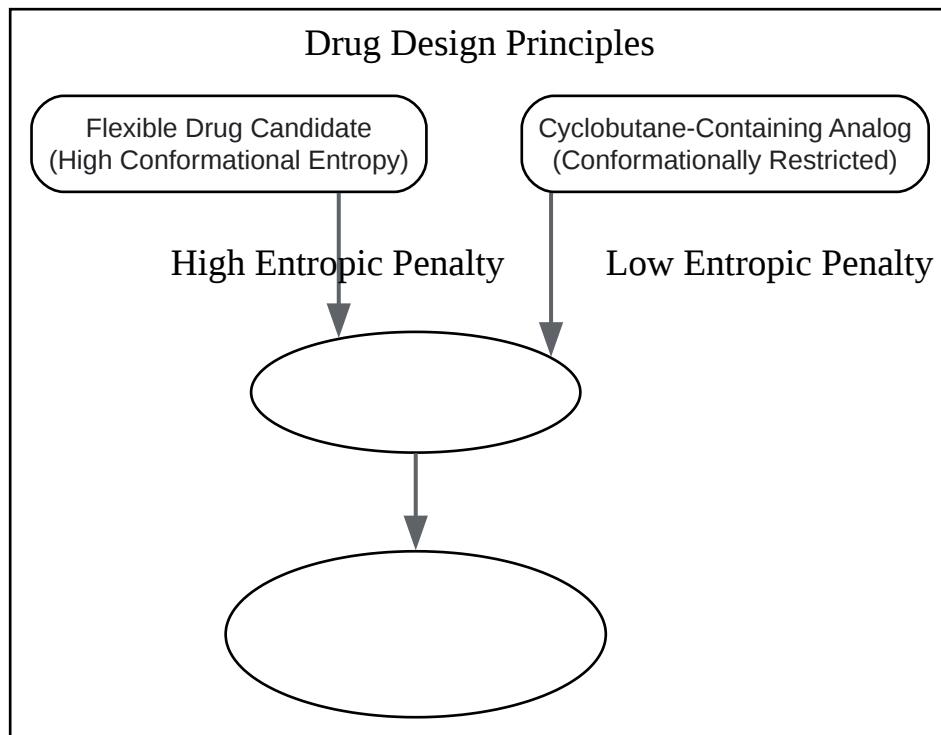
Disclaimer: A comprehensive review of publicly available scientific literature and patent databases did not yield specific experimental data regarding the synthesis, biological activity, or detailed experimental protocols for **(1-((Methylamino)methyl)cyclobutyl)methanol (CAS 180205-31-6)**. This compound is primarily available as a research chemical or building block from various commercial suppliers. The following guide, therefore, provides available physicochemical data for the target compound and discusses the broader context of cyclobutane derivatives in medicinal chemistry based on structurally related compounds. A hypothetical synthetic route is presented for illustrative purposes.

Physicochemical and Computational Data

The following tables summarize the available physical, chemical, and computational properties for **(1-((Methylamino)methyl)cyclobutyl)methanol**.

Table 1: General and Physical Properties

Property	Value	Source(s)
CAS Number	180205-31-6	[1] [2]
Molecular Formula	C ₇ H ₁₅ NO	[1] [3]
Molecular Weight	129.20 g/mol	[1] [2]
Appearance	Solid	[2] [4]
Boiling Point	192°C at 760 mmHg	[5]
Density	0.961 g/cm ³	[5]
Flash Point	68.6°C	[5]
Refractive Index	1.47	[5]


Table 2: Computational Chemistry Data

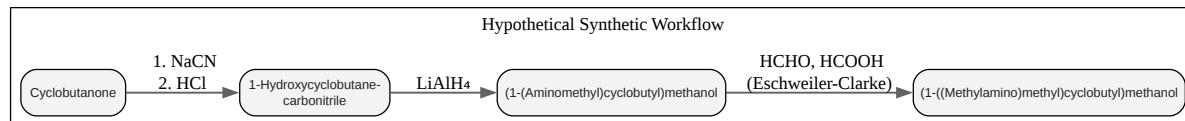
Property	Value	Source(s)
Topological Polar Surface Area (TPSA)	32.26 Å ²	[1]
LogP (octanol-water partition coefficient)	0.3684	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	2	[1]
Rotatable Bonds	3	[1]
SMILES	CNCC1(CCC1)CO	[1]
InChI Key	PFLUXSYXRSXOFJ-UHFFFAOYSA-N	[2]

The Role of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring is an increasingly important structural motif in modern drug discovery. Its rigid, puckered conformation offers several advantages for medicinal chemists seeking to optimize the properties of drug candidates.

- **Conformational Restriction:** Unlike flexible aliphatic chains, the cyclobutane scaffold locks substituents into well-defined spatial orientations. This conformational rigidity can lead to increased binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.
- **Metabolic Stability:** The introduction of a cyclobutane ring can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation.
- **Improved Physicochemical Properties:** As a three-dimensional, sp^3 -rich scaffold, the cyclobutane moiety can improve a compound's solubility and reduce its planarity, which are often desirable properties for oral bioavailability.
- **Bioisosteric Replacement:** The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to explore new chemical space and intellectual property.

[Click to download full resolution via product page](#)


Cyclobutane as a tool for conformational restriction in drug design.

Hypothetical Synthesis of **(1-((Methylamino)methyl)cyclobutyl)methanol**

While a specific, validated synthetic protocol for **(1-((Methylamino)methyl)cyclobutyl)methanol** is not available in the cited literature, a plausible synthetic route can be proposed based on general organic chemistry principles. The following workflow illustrates a potential multi-step synthesis starting from cyclobutanone. This is a hypothetical pathway and has not been experimentally verified.

Hypothetical Experimental Protocol:

- Step 1: Cyanohydrin Formation. To a solution of cyclobutanone in a suitable solvent (e.g., ethanol), sodium cyanide is added, followed by the dropwise addition of a mineral acid (e.g., HCl) at low temperature to form 1-hydroxycyclobutanecarbonitrile.
- Step 2: Reduction of the Nitrile. The resulting cyanohydrin is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH_4) in an anhydrous etheral solvent (e.g., THF, diethyl ether) to yield (1-aminocyclobutyl)methanol.
- Step 3: Reductive Amination. The primary amine is then reacted with an excess of formaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction), to introduce the methyl group onto the nitrogen, affording the target compound, **(1-((methylamino)methyl)cyclobutyl)methanol**.

[Click to download full resolution via product page](#)

*A hypothetical synthetic pathway for **(1-((Methylamino)methyl)cyclobutyl)methanol**.*

Safety Information

(1-((Methylamino)methyl)cyclobutyl)methanol is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram with the signal word "Warning"[\[2\]](#)[\[6\]](#). The hazard statement associated with this compound is H302: Harmful if swallowed[\[2\]](#)[\[6\]](#). It is recommended to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Conclusion

(1-((Methylamino)methyl)cyclobutyl)methanol is a commercially available building block with potential applications in medicinal chemistry, likely as a scaffold to introduce a conformationally restricted aminomethyl alcohol moiety. While detailed experimental and biological data for this specific compound are not publicly documented, the broader importance of cyclobutane derivatives in drug discovery suggests its utility in the synthesis of novel therapeutic agents. The provided physicochemical data can aid researchers in its handling and characterization, and the hypothetical synthetic scheme offers a potential starting point for its laboratory-scale preparation. Further research is required to fully elucidate the synthetic accessibility and biological relevance of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: (1-((Methylamino)methyl)cyclobutyl)methanol (CAS 180205-31-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067991#1-methylamino-methyl-cyclobutyl-methanol-cas-number-180205-31-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com